Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and a piperidine group
Preparation Methods
The synthesis of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the introduction of the thiophene ring and the piperidine group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and thiophene ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE can be compared with similar compounds such as:
- ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of ETHYL 2-[(1,3-BENZODIOXOL-5-YLCARBONYL)AMINO]-4-METHYL-5-(PIPERIDINOCARBONYL)-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C22H24N2O6S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H24N2O6S/c1-3-28-22(27)17-13(2)18(21(26)24-9-5-4-6-10-24)31-20(17)23-19(25)14-7-8-15-16(11-14)30-12-29-15/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,25) |
InChI Key |
SSHYEJWESWPPCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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